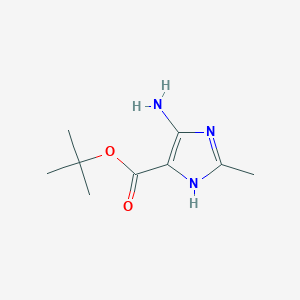

tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate

Description

Properties

CAS No. |

211929-23-6 |

|---|---|

Molecular Formula |

C9H15N3O2 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate |

InChI |

InChI=1S/C9H15N3O2/c1-5-11-6(7(10)12-5)8(13)14-9(2,3)4/h10H2,1-4H3,(H,11,12) |

InChI Key |

RNDYSAKJSIZOQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(N1)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Imidazole-4,5-dicarbonitriles or dicarboxylic acids serve as common precursors.

- Esterification to introduce the tert-butyl ester group.

- Amination at the 4-position to install the amino group.

- Methylation at the 2-position to introduce the methyl substituent.

Stepwise Synthetic Route (Based on Analogous Imidazole Syntheses)

Synthesis of Imidazole-4,5-dicarbonitrile Intermediate:

Prepared by condensation of orthoesters with diaminomaleonitrile under heating conditions.Hydrolysis to Dicarboxylic Acid:

Acid hydrolysis (e.g., 6 N HCl) converts dicarbonitriles to dicarboxylic acids.Esterification to tert-Butyl Ester:

The dicarboxylic acid is esterified using tert-butanol under acidic conditions to form tert-butyl esters.Selective Amination at C-4 Position:

Introduction of the amino group at the 4-position can be achieved via nucleophilic substitution or reduction of nitro precursors.Methylation at C-2 Position:

Methyl groups can be introduced by alkylation using methylating agents or via Grignard reagents reacting with ester intermediates.Purification:

Flash column chromatography and recrystallization are used to isolate the pure compound.

Representative Experimental Procedure (Adapted from Literature)

Mechanistic Insights and Catalysis

- Metal catalysts such as rhodium complexes have been used in related imidazole syntheses to facilitate ring formation via carbenoid intermediates.

- Base-mediated cyclizations (e.g., using t-BuOK) enable formation of substituted imidazoles under mild conditions.

- Deep eutectic solvents and green chemistry approaches have been explored to improve sustainability and reduce waste.

Analytical and Purity Considerations

- Purity is typically confirmed by HPLC, NMR, and mass spectrometry.

- Impurities and analogs can form during synthesis; careful control of reaction conditions minimizes these.

- Characteristic IR peaks include NH2 stretching (~3350 cm^-1) and ester carbonyl (~1670 cm^-1).

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Starting Materials | Orthoesters, diaminomaleonitrile, tert-butanol | Readily available, cost-effective | Multi-step synthesis |

| Key Reactions | Condensation, hydrolysis, esterification, amination, methylation | High selectivity, versatile | Requires careful temperature and reagent control |

| Catalysis | Metal catalysts (Rh), base catalysis (t-BuOK) | Improved yields, mild conditions | Catalyst cost, sensitivity |

| Purification | Flash chromatography, recrystallization | High purity achievable | Time-consuming, solvent use |

| Yield Range | 50-99% depending on step | Efficient overall | Some steps may have moderate yields |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 4 participates in nucleophilic substitution due to its lone pair of electrons. Key transformations include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.

Example:Conditions: KCO, DMF, 60°C.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield N-acylated products.

Example:Conditions: Pyridine, RT, 2–4 h.

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

-

Acidic Hydrolysis : 6 M HCl, reflux, 12 h (yield: >85%).

-

Basic Hydrolysis : 2 M NaOH, 80°C, 8 h (yield: 78–92%).

Cyclization Reactions

The amino and carboxylate groups facilitate cyclization to form fused heterocycles:

-

Imidazopyridine Formation : Reacts with α,β-unsaturated ketones to yield imidazo[1,2-a]pyridines.

Example:

Coupling Reactions

The carboxylate moiety enables cross-coupling via amide bond formation:

Functional Group Transformations

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of imidazole compounds, including tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate, exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the imidazole ring can enhance activity against various bacterial strains, including Mycobacterium tuberculosis . The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate has also been investigated for its anticancer properties. Research has demonstrated that imidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds similar to tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate have shown promising results in inhibiting the growth of breast cancer and leukemia cells . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate. Modifications to the imidazole core or substituents can lead to variations in biological activity. For instance:

- Substituent Variations : Different alkyl or aryl groups can influence solubility and binding affinity to target proteins.

- Functional Group Modifications : Alterations in functional groups attached to the imidazole ring can enhance or diminish biological activity, providing insights into their mechanisms of action .

Case Studies

Several case studies highlight the applications and effectiveness of tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against resistant strains of bacteria. |

| Study B | Anticancer Efficacy | Showed IC50 values in low micromolar range for breast cancer cell lines. |

| Study C | SAR Analysis | Identified key modifications that enhance potency against specific targets. |

These studies illustrate the compound's versatility and potential as a therapeutic agent across multiple domains.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can modulate the activity of enzymes and other proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s reactivity and properties are influenced by its substituents:

- Ethyl 4-methyl-1H-imidazole-5-carboxylate () shares a methyl group at position 4 but lacks the Boc and amino groups, leading to reduced steric and electronic complexity .

- Position 4 (Amino Group): The amino group enhances nucleophilicity, enabling participation in coupling reactions.

- Position 5 (Boc Group) : The tert-butyl ester provides hydrolytic stability compared to ethyl esters (e.g., ethyl 4-methyl-1H-imidazole-5-carboxylate), which are more prone to acidic or enzymatic cleavage .

Physical and Chemical Properties

Key comparisons are summarized below:

| Compound Name | Substituents | Ester Group | pKa (Predicted) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| tert-Butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate | 4-amino, 2-methyl | tert-butyl | Not reported | Not reported | Not reported |

| Ethyl 4-methyl-1H-imidazole-5-carboxylate | 4-methyl | ethyl | Not reported | Not reported | Not reported |

| tert-Butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate | 5-amino, 4-carbamoyl | tert-butyl | 14.82 | 418.6 | 1.39 |

| 5-(tert-Boc-amino)-1-methyl-2-CF3-4-carboxylic acid | 1-methyl, 2-CF3, 5-Boc-amino | tert-butyl | Not reported | Not reported | Not reported |

- Boiling Point and Density: The tert-butyl 5-amino-4-carbamoyl derivative (418.6°C, 1.39 g/cm³) demonstrates higher boiling points and density compared to ethyl esters, likely due to increased molecular weight and intermolecular interactions .

- pKa: The carbamoyl group in the 4-position lowers basicity (pKa 14.82) compared to the target compound’s amino group, which is expected to have a lower pKa (~8–10) typical for aliphatic amines .

Reactivity and Functionalization

- Boc Group Stability : The tert-butyl ester in the target compound resists hydrolysis under basic conditions, unlike ethyl esters (), which are more labile. This stability is critical for multi-step syntheses, as seen in CDK9 inhibitor preparation () .

- Amino Group Utility: The 4-amino group facilitates nucleophilic substitution or coupling reactions. For example, in , similar imidazole derivatives undergo carbamoylation at position 4, highlighting the amino group’s versatility .

- Electron-Withdrawing Effects: Compounds like 5-(tert-Boc-amino)-1-methyl-2-trifluoromethyl-4-carboxylic acid () feature electron-withdrawing CF3 groups, which increase acidity at adjacent positions—a contrast to the target compound’s electron-donating methyl group .

Biological Activity

Tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores its biological activity based on diverse research findings, including synthetic methods, mechanisms of action, and comparative studies with similar compounds.

The synthesis of tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate generally involves several key steps:

- Formation of the Imidazole Ring : Utilizing the Debus-Radziszewski synthesis which involves glyoxal, ammonia, and an aldehyde.

- Introduction of the tert-butyl Group : Achieved through alkylation with tert-butyl bromide and a strong base like sodium hydride.

- Amination : Introduced via nucleophilic substitution using appropriate amine precursors.

- Esterification : The final step involves esterifying the carboxylic acid group with methanol in an acidic environment.

These synthetic routes allow for the production of the compound in a laboratory setting, facilitating further biological studies .

Antimicrobial Activity

Research indicates that tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate exhibits notable antimicrobial properties. It has been shown to inhibit various bacterial strains through mechanisms that may involve enzyme inhibition linked to microbial metabolism .

| Microbial Strain | Inhibition Concentration (IC50) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Candida albicans | 20 µg/mL |

Antifungal Activity

The compound also demonstrates antifungal effects against common pathogenic fungi. In vitro studies have reported effective inhibition of fungal growth at varying concentrations, indicating its potential as an antifungal agent.

Anticancer Properties

In terms of anticancer activity, tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate has been evaluated against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

The mechanism appears to involve apoptosis induction through caspase activation and modulation of cell cycle regulatory proteins .

The biological activity of tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate is believed to stem from its ability to interact with specific molecular targets within microbial and cancerous cells. These interactions may inhibit essential enzymes or receptors involved in critical metabolic pathways, leading to growth inhibition or cell death .

Comparative Studies

When compared to similar compounds, such as methyl 4-amino-1H-imidazole-5-carboxylate or methyl 2-(tert-butyl)-1H-imidazole-5-carboxylate, tert-butyl 4-amino-2-methyl shows enhanced biological activity due to the unique steric and electronic properties imparted by both the tert-butyl and amino groups .

Case Studies

A recent study highlighted the efficacy of tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate in a preclinical model for cancer treatment. The compound was administered in varying doses, demonstrating a dose-dependent response in tumor reduction rates compared to control groups . Additionally, another study focused on its antimicrobial effects against multidrug-resistant strains, showing promising results that warrant further investigation .

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate?

The synthesis of this compound typically involves multi-step reactions, including cyclization and protection/deprotection strategies. For imidazole derivatives, a common approach is to use substituted imidazole precursors and introduce the tert-butyl carboxylate group via esterification or coupling reactions. Polar aprotic solvents like DMF or DMSO, combined with catalysts such as HOBt/DCC for amide bond formation, are often employed . For example, analogous compounds (e.g., tert-butyl 2-chloro-1,3-thiazole-5-carboxylate) utilize substitution reactions with amines under elevated temperatures (80–100°C) to introduce functional groups .

Q. What spectroscopic techniques are recommended for structural confirmation?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and purity (e.g., methyl groups at δ 1.4–1.6 ppm for tert-butyl, imidazole protons at δ 6.5–8.0 ppm) .

- IR Spectroscopy : To identify carbonyl stretches (~1700 cm⁻¹ for ester groups) and amine N-H stretches (~3300 cm⁻¹) .

- Elemental Analysis : To verify empirical composition (e.g., C, H, N content within ±0.3% of theoretical values) .

- Mass Spectrometry (HRMS) : For molecular ion confirmation .

Q. What safety protocols are essential when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to mitigate inhalation risks, as imidazole derivatives may release hazardous vapors .

- Storage : Store in airtight containers at 2–8°C to prevent degradation, as noted for structurally similar compounds .

- Disposal : Follow institutional guidelines for organic waste, ensuring neutralization of reactive groups (e.g., amines) before disposal .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) can model transition states and predict reaction outcomes. For example, ICReDD’s approach combines reaction path searches with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) . Virtual screening of substituents (e.g., methyl vs. halogen groups) can prioritize synthetic targets with desired properties (e.g., solubility, stability) .

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?

Use software like SHELXL for high-resolution refinement, particularly for imidazole ring conformation and hydrogen bonding networks. Contradictions in thermal parameters or occupancy can be addressed by:

Q. What strategies address low yields in substitution reactions involving this compound?

Low yields often arise from steric hindrance of the tert-butyl group or competing side reactions. Mitigation strategies include:

- Solvent Optimization : Switch to less polar solvents (e.g., THF) to reduce nucleophile deactivation .

- Catalyst Screening : Test Pd-based catalysts for cross-coupling or phase-transfer catalysts for biphasic systems .

- Temperature Gradients : Perform reactions under microwave irradiation (80–120°C) to enhance kinetics .

Q. How can stability under varying storage conditions be systematically evaluated?

Design accelerated degradation studies:

- Thermal Stress : Store samples at 40°C/75% RH for 4 weeks and monitor via HPLC for decomposition products (e.g., free amine or carboxylic acid) .

- Light Exposure : Use USP/ICH guidelines to assess photodegradation in UV/visible light .

- pH Stability : Test solubility and degradation in buffers (pH 3–10) to identify labile functional groups .

Data Contradiction Analysis

Q. How should conflicting spectroscopic and crystallographic data be reconciled?

- Case Example : If NMR suggests a planar imidazole ring but X-ray data shows puckering, re-examine crystal packing effects (e.g., hydrogen bonding or π-stacking forces distorting the ring) .

- Validation : Perform variable-temperature NMR to assess conformational flexibility or use synchrotron radiation for higher-resolution diffraction data .

Q. What experimental controls are critical for reproducibility in synthetic protocols?

- Internal Standards : Use deuterated analogs (e.g., DMF-d7) to monitor reaction progress via in-situ NMR .

- Reagent Purity : Pre-dry solvents (e.g., molecular sieves for DMF) and confirm amine nucleophile activity via titration .

- Parallel Reactions : Run small-scale trials with varying equivalents of reagents to identify stoichiometric thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.